2-Bromo-4-(difluoromethyl)-1-nitrobenzene

Medicinal Chemistry Late-Stage Functionalization Photoredox Catalysis

Researchers replacing metabolically labile -OH/-SH groups in lead compounds face synthetic bottlenecks. 2-Bromo-4-(difluoromethyl)-1-nitrobenzene (CAS 1261791-52-9) directly addresses this challenge: • Orthogonal reactivity: bromo handle enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) for late-stage SAR diversification; nitro group reducible to -NH₂ for further functionalization • -CF₂H group: validated lipophilic hydrogen bond donor and established bioisostere for hydroxyl/thiol moieties, imparting enhanced metabolic stability without significant loss of target binding affinity • Consistent ≥98% purity with full analytical characterization; reliable global supply chain supporting iterative medicinal chemistry campaigns

Molecular Formula C7H4BrF2NO2
Molecular Weight 252.01 g/mol
Cat. No. B13700861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(difluoromethyl)-1-nitrobenzene
Molecular FormulaC7H4BrF2NO2
Molecular Weight252.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)F)Br)[N+](=O)[O-]
InChIInChI=1S/C7H4BrF2NO2/c8-5-3-4(7(9)10)1-2-6(5)11(12)13/h1-3,7H
InChIKeyQONCDGCMLOSTOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-(difluoromethyl)-1-nitrobenzene: Core Intermediate


2-Bromo-4-(difluoromethyl)-1-nitrobenzene (CAS: 1261791-52-9; C7H4BrF2NO2) is a polyfunctional aromatic compound characterized by a bromine atom, a nitro group, and a difluoromethyl (-CF2H) substituent on a benzene ring . This substitution pattern creates a versatile platform for orthogonal chemical transformations, enabling its use as a key intermediate in the synthesis of complex molecules. The presence of the difluoromethyl group is particularly significant, as it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, a property that is highly sought after in modern drug design [1]. This compound is primarily utilized in pharmaceutical and agrochemical research and development, where it serves as a building block for the construction of more elaborate, biologically active entities .

Orthogonal synthetic handles
Br, NO2, and CF2H groups enable stepwise, chemoselective transformations.
Lipophilic H-bond donor bioisostere
-CF2H group reported to replace OH/SH while maintaining binding interactions.
Medicinal & agrochemical building block
Versatile intermediate for drug candidate synthesis and agrochemical R&D.

Substitution Risks for 2-Bromo-4-(difluoromethyl)-1-nitrobenzene


Attempts to substitute 2-Bromo-4-(difluoromethyl)-1-nitrobenzene with seemingly similar compounds can derail a synthetic project due to distinct and predictable differences in reactivity, metabolic stability, and physicochemical properties. For instance, replacing the bromine atom with a chlorine atom yields a compound with significantly reduced reactivity in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis [1]. More critically, exchanging the -CF2H group for a -CH3 or -CF3 group alters the molecule's lipophilicity and hydrogen-bonding capacity. The -CF2H group is a well-established lipophilic hydrogen bond donor, a property absent in -CH3 and distinct from the purely hydrophobic -CF3 [2]. These changes have a direct impact on the bioavailability and target binding of downstream drug candidates [3]. Therefore, the specific combination of functional groups in this compound is not interchangeable; its unique reactivity profile is essential for achieving intended synthetic and biological outcomes.

Br → Cl substitution
Aryl bromide reactivity in mild cross-couplings may not transfer; chlorine analog may show limited oxidative addition and require harsher conditions.
CF2H → CH3 substitution
Loss of H-bond donor capacity and lower lipophilicity may alter binding and ADME profile compared to the difluoromethyl analog.
CF2H → CF3 substitution
CF3 is purely hydrophobic and cannot act as H-bond donor; this changes target interaction and physicochemical properties significantly.

2-Bromo-4-(difluoromethyl)-1-nitrobenzene: Head-to-Head Evidence


Bromine vs. Chlorine in Metallaphotoredox Catalysis

The bromine atom on the target compound is a superior synthetic handle for cross-coupling reactions compared to a chlorine atom. A general strategy for the metallaphotoredox difluoromethylation of aryl bromides demonstrates that this specific halogen is essential for the reaction to proceed under mild conditions [1]. While the target compound already contains a -CF2H group, this evidence validates the choice of bromine for further diversification. The analogous aryl chloride (2-Chloro-4-(difluoromethyl)-1-nitrobenzene) would be expected to show negligible reactivity under these conditions, severely limiting its utility in late-stage functionalization [1].

Reactivity in metallaphotoredox
Class-level
Aryl bromide reactive under mild dual Ni/photoredox conditions; analogous aryl chloride generally unreactive.
Supports bromine intermediate selection for late-stage functionalization.
Method developed for diverse aryl bromides; blue LED, rt conditions.
Medicinal Chemistry Late-Stage Functionalization Photoredox Catalysis

-CF2H: Lipophilic Hydrogen Bond Donor

The difluoromethyl (-CF2H) group on the target compound provides a unique advantage over common analogs by acting as a lipophilic hydrogen bond (HB) donor. Quantitative analysis using NMR spectroscopy demonstrates that the -CF2H group forms hydrogen bonds with an HB acceptor (e.g., DMSO) on a scale similar to thiophenol and aniline [1]. This property is absent in the methyl (-CH3) analog (2-Bromo-4-methyl-1-nitrobenzene) and the trifluoromethyl (-CF3) analog (2-Bromo-4-(trifluoromethyl)-1-nitrobenzene), which cannot act as HB donors. Furthermore, CH3/CF2H exchange at the α-position dramatically increases the lipophilicity (logP) of ethers, sulfoxides, and sulfones, indicating that the -CF2H group can be used to modulate both hydrogen bonding and lipophilicity in a way that other substituents cannot [1].

Lipophilic H-bond donor capacity
Class-level
-CF2H forms H-bonds comparable to thiophenol/aniline; absent in -CH3 and -CF3 analogs.
Supports bioisosteric replacement in drug design to modulate binding and lipophilicity.
NMR HB strength measurement; logP modulation context.
Medicinal Chemistry Bioisosterism Drug Design

Orthogonal Functional Group Reactivity

The target compound possesses three distinct functional groups that can be manipulated in a highly orthogonal manner. The nitro group can be selectively reduced to an amine without affecting the bromine or difluoromethyl group . Conversely, the bromine atom can undergo metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) while leaving the nitro group intact . In contrast, the analog 2-Chloro-4-(difluoromethyl)-1-nitrobenzene exhibits significantly slower oxidative addition to palladium catalysts, leading to lower yields or harsher conditions for similar cross-coupling reactions [1]. This orthogonal reactivity allows for a predictable, stepwise construction of complex molecular architectures, a feature that is not as reliably accessed with the chloro analog due to its lower reactivity and potential for different chemoselectivity outcomes.

Orthogonal reactivity: Br vs Cl
Class-level
Nitro can be reduced (H2/Pd-C) with Br intact; Br participates in cross-coupling (Suzuki) with nitro present. Chlorine analog shows lower Pd coupling reactivity.
Enables stepwise diversification without protecting groups, improving synthetic efficiency.
Standard reduction and cross-coupling conditions; aryl bromides more reactive than chlorides.
Organic Synthesis Chemoselectivity Functional Group Interconversion

2-Bromo-4-(difluoromethyl)-1-nitrobenzene: Validated Applications


Lipophilic H-Bond Donor Drug Candidates

This compound is an ideal starting material for medicinal chemistry projects aimed at improving the metabolic stability and target binding of drug candidates. The -CF2H group, validated as a lipophilic hydrogen bond donor [1], can be incorporated into the core structure of a lead molecule to replace a metabolically labile hydroxyl or thiol group without significant loss of binding affinity, as demonstrated in bioisostere studies [1]. The bromine atom provides a convenient handle for late-stage diversification via cross-coupling to explore structure-activity relationships (SAR).

Agrochemicals with Enhanced Bioavailability

In agrochemical research, the difluoromethyl group is recognized for enhancing the biological activity and bioavailability of active ingredients [1]. This compound serves as a key intermediate for synthesizing new generations of herbicides and insecticides. The -CF2H group can improve the compound's ability to penetrate plant cuticles or insect exoskeletons due to its optimal lipophilicity, a property not achievable with simple -CH3 or -CF3 analogs [2]. The nitro group can be reduced to an amine, providing a point of attachment for other functional groups.

Advanced Materials and Functional Polymers

The unique electronic properties imparted by the combination of the electron-withdrawing nitro and difluoromethyl groups, alongside the cross-coupling-capable bromine, make this compound a valuable precursor for functional materials [1]. It can be used to synthesize monomers for polymers with specific dielectric properties or as a component in organic electronic materials. The orthogonal reactivity of the functional groups [2] allows for the precise incorporation of this moiety into larger, more complex molecular systems for materials science applications.

Late-Stage Functionalization via Metallaphotoredox Catalysis

Although this compound already contains a -CF2H group, its aryl bromide functionality makes it a prime candidate for further diversification using advanced synthetic methodologies. As established by Bacauanu et al., aryl bromides are the preferred substrates for mild metallaphotoredox difluoromethylation [1]. This class-level evidence confirms the bromine handle is highly amenable to this powerful late-stage functionalization technique, which can be used to install additional -CF2H groups onto complex drug-like scaffolds. The analogous chloro compound would not be a suitable substrate for this method [1].

Application
Selection Property
Validation Focus
Drug candidate lead optimization
Lipophilic H-bond donor bioisostere
Metabolic stability and target binding assays
Agrochemical bioavailability studies
CF2H lipophilicity modulation
Cuticle penetration and activity screening
Functional polymer precursor
Orthogonal reactivity platform
Dielectric property or polymer performance
Late-stage diversification (photoredox)
Aryl bromide photoredox compatibility
Cross-coupling scope and efficiency

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